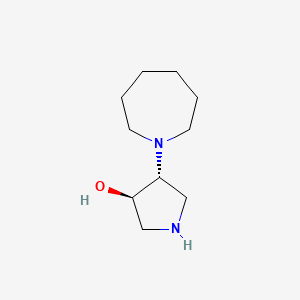![molecular formula C7H14N2O B13635562 rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is a chemical compound with a unique structure that combines elements of both pyridine and morpholine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a pyridine derivative and a morpholine derivative, which are reacted together in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various halogenated derivatives .
Aplicaciones Científicas De Investigación
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of lysosomal pH, affecting cellular processes and enzyme activities. The compound’s structure allows it to interact with various biomolecules, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine
- rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
Uniqueness
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is unique due to its specific stereochemistry and the combination of pyridine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h6-9H,1-5H2/t6-,7+/m0/s1 |
Clave InChI |
WLBRGEHVDQKNGJ-NKWVEPMBSA-N |
SMILES isomérico |
C1CNC[C@@H]2[C@H]1NCCO2 |
SMILES canónico |
C1CNCC2C1NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)




![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)


![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)



